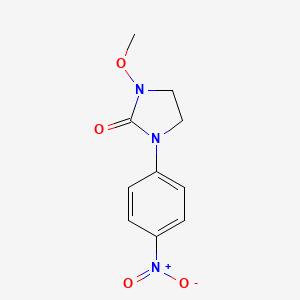
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is a heterocyclic organic compound that features a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- typically involves the reaction of 1-methoxy-3-(4-nitrophenyl)-2-imidazolidinone with appropriate reagents under controlled conditions. One common method includes the use of carbon dioxide and ethylenediamine as starting materials, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of γ-Al2O3 as a catalyst in supercritical CO2 conditions has been reported to facilitate the formation of imidazolidinone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone: A simpler analogue without the methoxy and nitrophenyl groups.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.
1,3-Dimethyl-2-imidazolidinone: Features methyl groups instead of methoxy and nitrophenyl substituents.
Uniqueness
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and nitrophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in pharmaceutical research .
Properties
CAS No. |
52420-46-9 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-methoxy-3-(4-nitrophenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H11N3O4/c1-17-12-7-6-11(10(12)14)8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3 |
InChI Key |
VVLZRLRPYJJQET-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


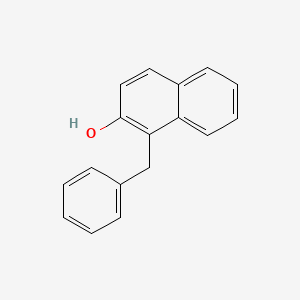
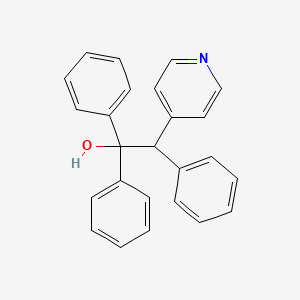
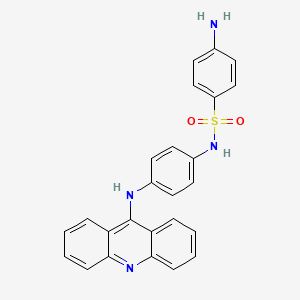

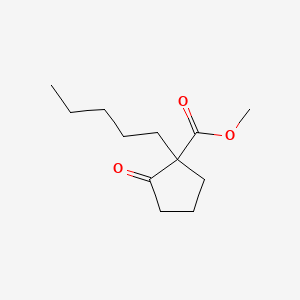
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)


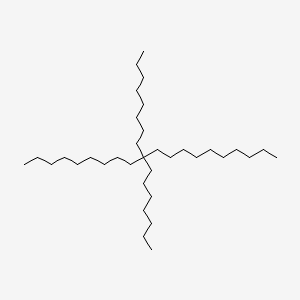
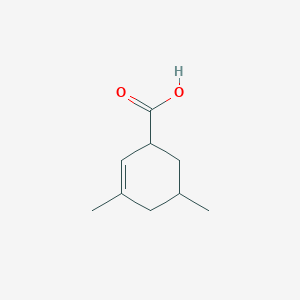
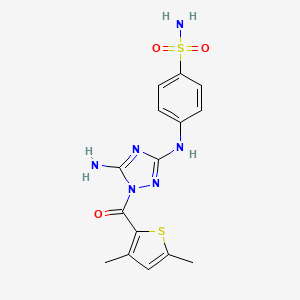
![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)


